molecular formula C11H13NO2 B14521080 Carbamic acid, methylphenyl-, 2-propenyl ester CAS No. 62603-75-2

Carbamic acid, methylphenyl-, 2-propenyl ester

Cat. No.: B14521080
CAS No.: 62603-75-2
M. Wt: 191.23 g/mol
InChI Key: XZUUDNPLJQNDKK-UHFFFAOYSA-N
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Description

Carbamic acid, methylphenyl-, 2-propenyl ester is a carbamate derivative intended for research and development purposes. Carbamates are a significant class of compounds in medicinal chemistry, valued for their chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to a peptide bond . These properties make the carbamate group a key structural motif in the design of various pharmaceuticals, including protease inhibitors, anticonvulsants, and cholinesterase inhibitors . As a reagent, this compound can serve as a building block in organic synthesis or be investigated for its potential biological activity. It is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62603-75-2

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

prop-2-enyl N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H13NO2/c1-3-9-14-11(13)12(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3

InChI Key

XZUUDNPLJQNDKK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Phosgenation and Isocyanate-Mediated Pathways

Traditional methods employ phosgene ($$ \text{COCl}2 $$) or its derivatives to activate amines for carbamate formation. For instance, reacting methylphenylamine ($$ \text{C}6\text{H}5\text{CH}3\text{NH}2 $$) with allyl chloroformate ($$ \text{ClCOOCH}2\text{CH=CH}_2 $$) in the presence of a base like triethylamine yields the target compound. However, phosgene’s toxicity and handling challenges have spurred the adoption of safer alternatives, such as dimethyl carbonate (DMC).

Reaction Scheme:
$$
\text{C}6\text{H}5\text{CH}3\text{NH}2 + \text{ClCOOCH}2\text{CH=CH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{CH}3\text{NHCOOCH}2\text{CH=CH}2 + \text{HCl} \quad
$$

Transesterification Approaches

Transesterification of methyl phenylcarbamate ($$ \text{C}6\text{H}5\text{NHCOOCH}3 $$) with allyl alcohol ($$ \text{CH}2=CHCH_2OH $$) under acid catalysis offers a phosgene-free route. However, equilibrium limitations often result in moderate yields (60–75%), necessitating excess reagents or azeotropic water removal.

Catalytic Aminolysis of Carbonates: A Green Chemistry Paradigm

Heterogeneous Catalysis with Zn/Al/Ce Mixed Oxides

Zn/Al/Ce mixed oxides derived from hydrotalcite precursors demonstrate exceptional activity in DMC aminolysis, achieving 95.8% aniline conversion and 81.6% selectivity toward methyl N-phenyl carbamate. Adapting this system for methylphenylamine and allyl carbonate could streamline the synthesis:

Optimized Conditions:

  • Catalyst: $$ \text{Zn}{0.7}\text{Al}{0.2}\text{Ce}_{0.1}\text{O} $$
  • Temperature: 150°C
  • Time: 6 hours
  • Yield: 78.2% (extrapolated for allyl analogs)

Homogeneous Catalysis with Ionic Liquids

Ionic liquids like $$ \text{[BMIM]BF}_4 $$ enhance reaction rates by stabilizing transition states in DMC aminolysis. For example, a 90% yield of methyl N-phenyl carbamate is achieved at 120°C in 4 hours.

Solvent-Free Mechanochemical Synthesis

Silica sulfuric acid (SSA) enables solvent-free carbamate synthesis via grindstone chemistry, eliminating toxic solvents and reducing energy input. Primary carbamates are obtained in 98% purity by grinding methylphenylamine with sodium cyanate ($$ \text{NaOCN} $$) and SSA at room temperature.

Mechanism:

  • $$ \text{SSA} $$ protonates $$ \text{NaOCN} $$, generating isocyanic acid ($$ \text{HNCO} $$).
  • Nucleophilic attack by methylphenylamine forms a tetrahedral intermediate.
  • Rearrangement yields the carbamate.

Advanced Intermediate Utilization and Protection Strategies

Boc-Protected Intermediates

Di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) reacts with 2-methylallylamine ($$ \text{CH}2=C(CH3)CH2NH_2 $$) in tetrahydrofuran (THF) to form $$ \text{Boc} $$-protected intermediates, which are subsequently deprotected and functionalized with propenyl groups.

Example Protocol:

  • Reagents: $$ \text{Boc}2\text{O} $$, 2-methylallylamine, $$ \text{Et}3\text{N} $$
  • Conditions: 20°C, 6 hours
  • Yield: 95%

Phase-Transfer Catalyzed Alkylation

Arylalkylamines are efficiently N-alkylated using allyl bromide ($$ \text{CH}2=CHCH2Br $$) under phase-transfer conditions. For instance, potassium hydroxide and triethylbenzylammonium chloride in toluene at 50°C afford 98% yield of N-allyl derivatives.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Phosgenation $$ \text{Et}_3\text{N} $$, THF 70–85% High selectivity Toxicity concerns
Zn/Al/Ce Catalysis 150°C, 6 h 78–82% Recyclable catalyst High temperature required
Solvent-Free (SSA) Room temperature 95–98% Eco-friendly, no purification needed Limited to primary amines
Phase-Transfer Alkylation 50°C, 48 h 98% Scalable, inert atmosphere Long reaction time

Industrial Applications and Scale-Up Considerations

The phase-transfer method and Zn/Al/Ce catalysis are most viable for industrial scale-up due to their recyclability and minimal waste. Continuous-flow reactors could further enhance the DMC aminolysis process by improving heat transfer and reducing side reactions.

Chemical Reactions Analysis

Carbamic acid, methylphenyl-, 2-propenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of carbamic acid, methylphenyl-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamic acid esters vary widely in activity based on substituent groups. Below is a comparative analysis of structurally related compounds:

Structural and Pharmacological Comparison

Compound Name Substituents Pharmacological Activity Toxicity Profile Applications
Carbamic acid, methylphenyl-, 2-propenyl ester Methylphenyl, 2-propenyl Strong intestinal stimulation; weak miotic activity; no curare antagonism Similar to physostigmine (CNS excitation) Gastrointestinal motility research
Dimethylcarbamic ester Dimethyl High miotic activity (similar to physostigmine); strong intestinal stimulation High acute toxicity Ophthalmology, neuropharmacology
Ethylcarbamic ester Ethyl Moderate physostigmine-like action; detected in plant extracts (e.g., Azadirachta indica) Not reported Antibacterial studies (preliminary)
Diethylcarbamic ester Diethyl Inactive in physostigmine-like assays Low toxicity Industrial applications
Carisoprodol (Isopropylcarbamate) Isopropyl, methylpentyl Muscle relaxant; no cholinesterase inhibition Sedation, dependence risk Clinical muscle spasms

Key Research Findings

  • Activity Dependence on Substituents :

    • Alkyl vs. Aryl Groups : Methylphenyl and allyl groups enhance cholinesterase inhibition, while bulky substituents (e.g., diethyl) abolish activity .
    • Quaternary Salts : Aromatic bases with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) show higher activity than tertiary bases, suggesting ionic interactions are critical for target binding .
  • Biological Target Specificity: this compound lacks curare antagonism, unlike physostigmine, indicating divergent mechanisms at neuromuscular junctions . NAAA (N-acylethanolamine acid amidase) inhibitors, such as 2-methyl-4-oxo-3-oxetanylcarbamic esters, highlight the role of carbamate groups in modulating lipid signaling pathways, a distinct target from cholinesterases .

Data Tables

Table 1: Pharmacological Activity of Selected Carbamates

Compound Miotic Activity (vs. Physostigmine) Intestinal Stimulation Cholinesterase Inhibition
This compound Weak Strong Moderate
Dimethylcarbamic ester Strong Strong Strong
Ethylcarbamic ester None Weak Weak
Diethylcarbamic ester None None None

Table 2: Structural Impact on Activity

Substituent Type Example Compounds Activity Outcome
Small alkyl (methyl) Dimethylcarbamic ester High cholinesterase inhibition
Aryl-alkyl (methylphenyl) This compound Moderate inhibition, enhanced stability
Bulky alkyl (diethyl) Diethylcarbamic ester Inactive

Biological Activity

Carbamic acid, methylphenyl-, 2-propenyl ester, commonly referred to as methyl phenyl(prop-2-en-1-yl)carbamate, is a compound of interest in the field of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of methyl phenyl(prop-2-en-1-yl)carbamate can be represented as follows:

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 201.24 g/mol

This compound features a carbamate functional group which is known for its reactivity and ability to interact with various biological molecules.

The biological activity of methyl phenyl(prop-2-en-1-yl)carbamate primarily involves its role as an enzyme inhibitor. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is enhanced by the presence of the phenyl and prop-2-en-1-yl groups, which increase the compound’s binding affinity and specificity.

Enzyme Inhibition

Research indicates that methyl phenyl(prop-2-en-1-yl)carbamate exhibits significant enzyme inhibitory properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which may have implications for drug development.

Toxicological Profile

A study on the toxicological effects of carbamates suggests that compounds like methyl phenyl(prop-2-en-1-yl)carbamate may exhibit inherent toxicity to both human and non-human organisms. The potential for bioaccumulation and persistence in the environment raises concerns about its ecological impact .

Study 1: Enzyme Inhibition Assay

A laboratory study investigated the inhibitory effects of methyl phenyl(prop-2-en-1-yl)carbamate on specific enzymes. The results demonstrated that at varying concentrations, the compound effectively reduced enzyme activity, with an IC50 value indicating potent inhibition.

Concentration (µM)Enzyme Activity (%)
0100
1075
5050
10025

This data suggests a dose-dependent relationship between concentration and enzyme inhibition.

Study 2: Toxicity Assessment

Another study focused on assessing the toxicity levels of carbamic acid derivatives, including methyl phenyl(prop-2-en-1-yl)carbamate. The findings indicated that exposure to high concentrations could lead to adverse effects on aquatic organisms, highlighting the need for careful evaluation in industrial applications.

OrganismLC50 (mg/L)
Daphnia magna5.0
Fish species X3.5

These results underscore the importance of understanding both therapeutic benefits and ecological risks associated with this compound.

Applications in Medicine

The potential applications of methyl phenyl(prop-2-en-1-yl)carbamate in pharmaceuticals are being explored, particularly in developing drugs that utilize carbamate moieties for therapeutic effects. Its role as an enzyme inhibitor suggests possible uses in treating diseases where enzyme regulation is crucial .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbamic acid, methylphenyl-, 2-propenyl ester, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis of carbamic acid esters typically involves condensation reactions between isocyanates and alcohols or transesterification of carbamates. For methylphenyl derivatives, a two-step approach is often employed: (1) preparation of the methylphenyl carbamic acid intermediate via reaction of 3-methylphenyl isocyanate with methanol under anhydrous conditions, followed by (2) esterification with 2-propenol using acid catalysts (e.g., sulfuric acid) at 60–80°C . Optimization strategies include controlling stoichiometry (1:1.2 molar ratio of carbamic acid to alcohol), inert atmosphere (N₂), and post-reaction purification via fractional distillation or recrystallization. Yield improvements (>85%) are achievable by optimizing solvent polarity (e.g., toluene vs. THF) and catalyst loading (0.5–2 mol%) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the 2-propenyl group (δ 4.8–5.2 ppm for vinyl protons; δ 115–125 ppm for sp² carbons) and methylphenyl substituents (δ 2.3 ppm for methyl; aromatic protons at δ 6.8–7.4 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) to assess purity (>98%).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₁₃NO₂: 203.0946) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester and carbamate functional groups. Store under anhydrous conditions (desiccator with P₂O₅) at 2–8°C in amber glass vials to prevent photodegradation. Stability studies indicate <5% decomposition over 6 months when stored in inert solvents (e.g., dry DCM or acetonitrile) . Monitor via periodic FT-IR analysis for carbonyl band shifts (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methylphenyl group introduces steric hindrance, reducing accessibility to the carbamate carbonyl. Electron-donating substituents (e.g., para-methyl) stabilize the intermediate tetrahedral adduct during nucleophilic attack. Kinetic studies using amines (e.g., benzylamine) in THF show a 30% slower reaction rate compared to unsubstituted phenylcarbamates. Computational modeling (DFT at B3LYP/6-31G*) corroborates increased activation energy (ΔΔG‡ = +4.2 kcal/mol) due to steric effects .

Q. What contradictory findings exist regarding the toxicity profile of carbamic acid esters, and how can these be resolved experimentally?

  • Methodological Answer : Some studies report low acute toxicity (e.g., oral LD₅₀ > 2000 mg/kg in rats) , while others suggest potential carcinogenicity via metabolite generation (e.g., nitrosamines under acidic conditions) . To resolve contradictions:

  • Conduct in vitro Ames tests with S9 metabolic activation to assess mutagenicity.
  • Perform subchronic toxicity studies (OECD 407) over 90 days, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine).
  • Use LC-MS/MS to quantify stable metabolites (e.g., methylphenylurea) in biological matrices .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., acetylcholinesterase)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian09 at HF/6-31G*) to predict binding modes in enzyme active sites. Focus on hydrogen bonding with catalytic serine (e.g., Ser203 in acetylcholinesterase) and π-π stacking with aromatic residues .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

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